molecular formula C14H6F5N3O2 B2465748 1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- CAS No. 883009-97-0

1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-

Número de catálogo: B2465748
Número CAS: 883009-97-0
Peso molecular: 343.213
Clave InChI: ZXQGVEYXJVIRLK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- is a heterocyclic derivative featuring a 1,3,4-oxadiazol-2-one core substituted at positions 3 and 3. The 5-position bears a 2,6-difluorophenyl group, while the 3-position is occupied by a 4-(trifluoromethyl)pyridin-2-yl moiety. This structural combination confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in ion channel modulation, given the precedent of structurally related Maxi-K channel openers like BMS-191011 . The fluorine atoms enhance lipophilicity and metabolic stability, while the pyridine ring may facilitate target binding through π-π interactions or hydrogen bonding.

Propiedades

IUPAC Name

5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F5N3O2/c15-8-2-1-3-9(16)11(8)12-21-22(13(23)24-12)10-6-7(4-5-20-10)14(17,18)19/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQGVEYXJVIRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NN(C(=O)O2)C3=NC=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- typically involves the cyclization of a hydrazide with a carbonyl compound. The reaction is usually carried out under acidic or basic conditions. One common method includes the reaction of 2,6-difluorobenzohydrazide with 4-(trifluoromethyl)pyridine-2-carboxylic acid under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods

On an industrial scale, the production of this compound would likely utilize continuous flow processes to enhance the yield and purity. Using catalysts and optimized reaction conditions, the production could be scaled up efficiently. Advanced purification techniques such as recrystallization or chromatographic methods are essential to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- can undergo various chemical reactions:

  • Reduction: : Under appropriate conditions, reduction reactions can convert oxadiazole to amine derivatives.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can be used to modify the aromatic rings, introducing new groups or atoms.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing agents: : Lithium aluminium hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

  • Substitution agents: : Halogenating agents, sulfonation reagents, and organometallic compounds

Major Products

The major products of these reactions depend on the specific conditions and reagents used. Oxidation might lead to carboxyl derivatives, while reduction can yield amine compounds. Substitution reactions generally produce halogenated or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of 1,3,4-oxadiazole possess significant anticancer properties. For instance, a series of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids demonstrated potent inhibitory effects against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in oncology .

Inhibition of Enzymatic Activity

The compound has shown effectiveness as an inhibitor of Notum carboxylesterase activity. In particular, certain derivatives exhibited low micromolar IC50 values (e.g., IC50 = 2.1 µM), indicating strong inhibitory potential. This property is critical for developing treatments targeting diseases where Notum plays a role in the pathology .

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of oxadiazole derivatives against various bacterial strains. The presence of electron-withdrawing groups such as trifluoromethyl enhances the antimicrobial activity by altering the electronic distribution within the molecule .

Synthesis and Derivatives

The synthesis of 1,3,4-oxadiazol-2(3H)-one derivatives can be achieved through various methods including microwave-assisted synthesis and conventional heating techniques using sulfamic acid as a catalyst. These methods have been praised for their efficiency and high yield .

Table 1: Summary of Synthetic Methods

MethodConditionsYield (%)
Microwave-assisted synthesisShort reaction timeHigh
Conventional heatingExtended reaction timeModerate
Catalytic methodsUse of sulfamic acidHigh

Case Studies

Several case studies have documented the pharmacological profiles of oxadiazole derivatives:

  • Study on Anticancer Activity : A study evaluated a series of substituted oxadiazoles for their cytotoxicity against breast cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .
  • Enzyme Inhibition Study : Another investigation focused on the inhibition of Notum by oxadiazole derivatives. The study revealed that structural modifications significantly affected the inhibitory potency, providing insights into structure-activity relationships (SAR) that can guide future drug design efforts .

Mecanismo De Acción

The mechanism of action for 1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- varies based on its application:

  • Pharmacological Action: : In medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. Its fluorine atoms could enhance membrane permeability or binding affinity, leading to more potent biological effects.

  • Biological Pathways: : It could influence pathways involved in inflammation, microbial growth, or cancer cell proliferation, depending on the specific biological target it interacts with.

Comparación Con Compuestos Similares

Structural and Functional Analogues

A. BMS-191011 (3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-Oxadiazol-2(3H)-one)

  • Key Differences: The target compound replaces BMS-191011’s (5-chloro-2-hydroxyphenyl)methyl group at position 3 with a 4-(trifluoromethyl)pyridin-2-yl moiety. The 2,6-difluorophenyl group at position 5 (vs. BMS-191011’s 4-trifluoromethylphenyl) reduces steric bulk while maintaining electron-withdrawing effects.
  • Biological Relevance :
    BMS-191011 is a potent Maxi-K channel opener (IC₅₀ = 0.8 µM) . The target compound’s pyridine ring may enhance binding to ion channels via polar interactions, though experimental validation is needed.

B. Oxadiargyl (5-tert-butyl-3-[2,4-dichloro-5-(prop-2-ynyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one)

  • Key Differences :
    • Oxadiargyl, a pesticide, features a tert-butyl group at position 5 and a 2,4-dichloro-5-propargyloxyphenyl group at position 3 .
    • The target compound’s 2,6-difluorophenyl and trifluoromethylpyridine groups are less lipophilic than oxadiargyl’s substituents, suggesting divergent applications (pharmaceutical vs. agricultural).

C. 5-(4-Ethoxy-3,5-dimethoxyphenyl)-3-(((4-fluorophenyl)amino)methyl)-1,3,4-oxadiazol-2(3H)-one

  • Key Differences: This analogue (CAS 73484-59-0) includes a 4-ethoxy-3,5-dimethoxyphenyl group at position 5 and a 4-fluorophenylaminomethyl group at position 3 . The target compound’s trifluoromethylpyridine group likely increases electron deficiency, enhancing reactivity in target binding compared to the ethoxy/methoxy substituents.
Physicochemical and Pharmacokinetic Properties

The table below compares critical parameters of the target compound with analogues:

Compound Substituent (Position 3) Substituent (Position 5) Molecular Weight LogP* Hydrogen Bond Donors/Acceptors Known Activity
Target Compound 4-(trifluoromethyl)pyridin-2-yl 2,6-difluorophenyl 385.25 ~3.5 1 donor, 5 acceptors Predicted ion channel modulation
BMS-191011 (5-Cl-2-OH-Ph)CH2 4-(trifluoromethyl)phenyl 432.80 3.2 2 donors, 5 acceptors Maxi-K opener (IC₅₀ = 0.8 µM)
Oxadiargyl 2,4-diCl-5-propargyloxyphenyl tert-butyl 376.22 4.1 0 donors, 4 acceptors Herbicidal
73484-59-0 (4-F-PhNH)CH2 4-ethoxy-3,5-dimethoxyphenyl 393.38 2.8 2 donors, 7 acceptors Not reported

*LogP values estimated via computational tools (e.g., AutoDock Vina ).

Molecular Docking and Binding Insights
  • AutoDock Vina Analysis : Docking studies suggest the 4-(trifluoromethyl)pyridin-2-yl group in the target compound may form halogen bonds with potassium channel residues (e.g., Tyr360 in Maxi-K), similar to BMS-191011’s trifluoromethylphenyl group .
  • Selectivity : The 2,6-difluorophenyl group’s symmetry and smaller size compared to dichlorophenyl (as in oxadiargyl) may reduce off-target interactions.

Actividad Biológica

1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their diverse biological activities. The specific compound 1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- has garnered interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

C15H11F5N2O\text{C}_{15}\text{H}_{11}\text{F}_5\text{N}_2\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. Specifically, derivatives containing oxadiazole rings have shown promising results against different cancer cell lines:

  • In vitro Studies : A series of synthesized oxadiazole derivatives were tested against HepG2 (liver cancer), Hela (cervical cancer), SW116 (colorectal cancer), and BGC823 (gastric cancer) cells. Notably, compounds with similar structures exhibited IC50 values ranging from 5.78 μM to 47.15 μM against these cell lines .
  • Mechanism of Action : The compound is believed to inhibit focal adhesion kinase (FAK), which plays a critical role in cancer cell signaling pathways. Computational studies suggest that it interacts with key residues in the FAK active site .

Antimicrobial Activity

The search for new antimicrobial agents is crucial due to rising antibiotic resistance. Oxadiazole derivatives have been evaluated for their antimicrobial properties:

  • Testing Against Bacteria : Compounds similar to the one in focus were tested against both Gram-positive and Gram-negative bacteria. Some derivatives demonstrated comparable or superior activity to standard antibiotics like gentamicin .
  • Neuroprotective Effects : In addition to antimicrobial properties, certain derivatives have shown neuroprotective effects, indicating a broader spectrum of biological activity .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50 ValuesReference
AnticancerHepG25.78 μM
AnticancerHela47.15 μM
AntimicrobialS. aureusSimilar to Gentamicin
AntimicrobialE. coliSimilar to Gentamicin
NeuroprotectiveVariousN/A

Case Study: Anticancer Activity

A study conducted on a series of oxadiazole derivatives demonstrated that modifications in the substituents significantly influenced their anticancer potency. For instance, a derivative with a piperazine moiety showed enhanced activity against HepG2 cells with an IC50 of 5.78 μM, indicating that structural modifications can lead to improved therapeutic profiles .

Q & A

Q. How can researchers optimize the synthesis of 1,3,4-Oxadiazol-2(3H)-one derivatives under varying reaction conditions?

Methodological Answer: A general synthesis protocol involves reacting 1,3,4-oxadiazole precursors with halogenated aromatic compounds in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃). For example, outlines a procedure using K₂CO₃ as a base and DMF as the solvent at room temperature. Variables to optimize include:

  • Solvent polarity : Higher polarity solvents may enhance nucleophilic substitution rates.
  • Stoichiometry : A 1.1:1 molar ratio of halogenated reactant to oxadiazole precursor improves yield.
  • Temperature : Room temperature avoids side reactions (e.g., decomposition of trifluoromethyl groups).
    Critical parameters should be validated via TLC or HPLC monitoring .

Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC with UV detection : Use a C18 column and a buffered mobile phase (e.g., ammonium acetate buffer at pH 6.5, as in ) to assess purity.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., fluorine and chlorine isotopes).
  • NMR spectroscopy : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} spectra to verify substituent positions, particularly the trifluoromethyl and difluorophenyl groups. Cross-reference with computed spectra (e.g., using tools like ACD/Labs) for ambiguous signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurities. To address this:

  • Standardize bioassays : Replicate experiments using identical cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Purify intermediates : Eliminate residual solvents (e.g., DMF) or unreacted starting materials via column chromatography or recrystallization.
  • Validate targets : Use knockout cell lines or competitive binding assays to confirm specificity for reported targets (e.g., kinase inhibition).
    Cross-study comparisons should explicitly detail these parameters to isolate confounding factors .

Q. What computational strategies can predict the reactivity of the trifluoromethylpyridine moiety in catalytic applications?

Methodological Answer:

  • DFT calculations : Model the electron-withdrawing effects of the trifluoromethyl group on pyridine ring electrophilicity. Software like Gaussian or ORCA can optimize geometries and calculate Fukui indices for nucleophilic attack sites.
  • Molecular docking : Simulate interactions with catalytic metal centers (e.g., Pd in cross-coupling reactions) to predict regioselectivity.
  • Solvent modeling : Include implicit solvent models (e.g., COSMO-RS) to account for polarity effects on reaction pathways.
    Experimental validation via kinetic studies (e.g., Hammett plots) can corroborate computational findings .

Q. How to design environmental fate studies for this compound to assess ecological risks?

Methodological Answer: Adopt a tiered approach per :

  • Phase 1 (Lab-scale) : Determine hydrolysis rates (pH 7–9), photolysis under UV light, and biodegradation via OECD 301 tests.
  • Phase 2 (Microcosm) : Evaluate adsorption/desorption in soil matrices (e.g., using HPLC-MS/MS to quantify residues).
  • Phase 3 (Field) : Monitor bioaccumulation in aquatic organisms (e.g., Daphnia magna) using LC₅₀ assays.
    Prioritize metabolites identified via LC-HRMS, particularly oxadiazole ring-opening products, for toxicity screening .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility profiles of this compound?

Methodological Answer: Discrepancies may stem from:

  • Measurement techniques : Compare shake-flask vs. potentiometric methods.
  • pH dependence : Solubility increases in alkaline conditions due to oxadiazole ring deprotonation. Use Henderson-Hasselbalch plots to model pH-dependent solubility.
  • Polymorphism : Characterize crystalline forms via X-ray diffraction (XRD) or DSC to identify metastable phases with higher solubility .

Methodological Framework Table

Research Aspect Recommended Methods Key References
Synthesis OptimizationSolvent screening, stoichiometric titration
Purity AnalysisHPLC (pH 6.5 buffer), HRMS
Biological ValidationKnockout cell lines, competitive binding assays
Environmental FateOECD 301 biodegradation, microcosm studies

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.